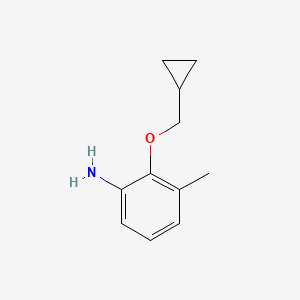

2-(Cyclopropylmethoxy)-3-methylaniline

Description

2-(Cyclopropylmethoxy)-3-methylaniline is a substituted aniline derivative characterized by a cyclopropylmethoxy group at the ortho position (C2) and a methyl group at the meta position (C3) on the benzene ring.

Properties

IUPAC Name |

2-(cyclopropylmethoxy)-3-methylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-8-3-2-4-10(12)11(8)13-7-9-5-6-9/h2-4,9H,5-7,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFBZVERWEDLEQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N)OCC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylmethoxy)-3-methylaniline typically involves the following steps:

Starting Material: The synthesis begins with commercially available 3-methylaniline.

Cyclopropylmethoxy Group Introduction: The cyclopropylmethoxy group is introduced through a nucleophilic substitution reaction. This involves reacting 3-methylaniline with cyclopropylmethanol in the presence of a suitable base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures (60-80°C) to facilitate the substitution process.

Industrial Production Methods

Industrial production of 2-(Cyclopropylmethoxy)-3-methylaniline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylmethoxy)-3-methylaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amine derivatives.

Substitution: The aromatic ring of 2-(Cyclopropylmethoxy)-3-methylaniline can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2).

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.

Reduction: LiAlH4 in ether, NaBH4 in methanol or ethanol.

Substitution: HNO3/H2SO4 for nitration, Cl2/FeCl3 for chlorination.

Major Products

Oxidation: Quinones or other oxidized derivatives.

Reduction: Amine derivatives.

Substitution: Nitro, sulfo, or halo derivatives of the aromatic ring.

Scientific Research Applications

2-(Cyclopropylmethoxy)-3-methylaniline has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.

Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 2-(Cyclopropylmethoxy)-3-methylaniline involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or immune response, depending on its specific application and target.

Comparison with Similar Compounds

The structural and functional attributes of 2-(Cyclopropylmethoxy)-3-methylaniline can be contextualized through comparisons with analogous compounds, as detailed below:

PDE4 Inhibitors: Roflumilast and Piclamilast

Roflumilast (3-cyclopropylmethoxy-4-difluoromethoxy-N-[3,5-dichloropyrid-4-yl]-benzamide) shares the cyclopropylmethoxy moiety but positions it at the para position relative to a benzamide core. This substitution contributes to its high potency as a PDE4 inhibitor (IC₅₀ = 0.8 nM in human neutrophils) and selectivity over other PDE isoforms . In contrast, 2-(Cyclopropylmethoxy)-3-methylaniline lacks the difluoromethoxy and pyridylamide groups critical for roflumilast’s activity.

Table 1: Comparative Analysis of PDE4 Inhibitors

| Compound | Core Structure | Substituents | IC₅₀ (PDE4 Inhibition) | Key Features |

|---|---|---|---|---|

| Roflumilast | Benzamide | 3-Cyclopropylmethoxy, 4-difluoromethoxy | 0.8 nM | High selectivity, anti-inflammatory |

| Piclamilast (RP 73401) | Benzofuran | 6-Cyclopropylmethoxy | 2–13 nM | Broad immunomodulatory activity |

| 2-(Cyclopropylmethoxy)-3-methylaniline | Aniline | 2-Cyclopropylmethoxy, 3-methyl | N/A | Potential metabolic stability |

β-Blockers: Betaxolol Hydrochloride

Betaxolol hydrochloride contains a cyclopropylmethoxyethylphenoxy group linked to a propanolamine core. The cyclopropylmethoxy moiety enhances lipophilicity, improving membrane penetration and β₁-adrenergic receptor affinity .

Benzofuran Derivatives

Several benzofuran-based compounds with cyclopropylmethoxy substituents (e.g., compounds 19–22 in –4) demonstrate synthetic versatility. For example:

- Compound 19 : Methyl 3-(3,5-bis(cyclopropylmethoxy)phenyl)-6-(cyclopropylmethoxy)benzofuran-4-carboxylate features multiple cyclopropylmethoxy groups, enabling regioselective hydrogenation and oxidation reactions .

- Compound 22 : A dihydrobenzofuran derivative synthesized via DMP oxidation of a benzyl alcohol precursor, achieving 98% yield .

Structural and Functional Divergences

- Substituent Position : The ortho-substituted cyclopropylmethoxy group in 2-(Cyclopropylmethoxy)-3-methylaniline may hinder enzymatic degradation compared to para-substituted analogs like roflumilast.

- Biological Activity: While roflumilast and piclamilast exhibit nanomolar potency in immune cells, the aniline derivative’s activity remains unexplored. Its methyl group could reduce electrophilicity, minimizing off-target interactions.

- Synthetic Complexity : Benzofuran derivatives (e.g., compound 19 ) require multistep palladium-catalyzed couplings, whereas the aniline derivative’s synthesis might be more straightforward .

Biological Activity

2-(Cyclopropylmethoxy)-3-methylaniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies, supported by diverse research findings.

- Chemical Name: 2-(Cyclopropylmethoxy)-3-methylaniline

- CAS Number: Not specified

- Molecular Formula: C12H15N1O1

- Molecular Weight: 191.25 g/mol

Synthesis Methods

The synthesis of 2-(Cyclopropylmethoxy)-3-methylaniline can be achieved through several methods, primarily involving nucleophilic substitution reactions and reductions. The following table summarizes the common synthetic routes:

| Method | Description |

|---|---|

| Nucleophilic Substitution | Reaction of 3-methyl-2-nitroaniline with cyclopropylmethanol under basic conditions. |

| Reduction | Reduction of nitro groups using lithium aluminum hydride (LiAlH4) to yield the amine. |

The biological activity of 2-(Cyclopropylmethoxy)-3-methylaniline is attributed to its interaction with various biological targets, particularly in the modulation of enzyme activities and receptor interactions. It may act as an inhibitor or activator in several pathways, influencing cellular responses.

Anticancer Activity

Recent studies have highlighted the compound's potential anticancer properties. For instance, it has been evaluated for its effects on various cancer cell lines:

- MCF7 Breast Carcinoma

- PANC1 Pancreatic Adenocarcinoma

- RS4-11 Lymphoblastic Leukemia

In these studies, 2-(Cyclopropylmethoxy)-3-methylaniline demonstrated significant anti-proliferative activity, suggesting its potential as a therapeutic agent in oncology .

Case Studies

- In Vitro Studies : A study conducted on the anti-proliferative effects of this compound showed that it reduced cell viability in MCF7 cells by approximately 50% at a concentration of 10 µM after 48 hours of treatment .

- Mechanistic Insights : The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways, highlighting its role in programmed cell death .

Comparative Analysis

To understand the uniqueness and efficacy of 2-(Cyclopropylmethoxy)-3-methylaniline compared to similar compounds, a comparative analysis is presented below:

| Compound | Structure Feature | Biological Activity |

|---|---|---|

| 2-(Cyclopropylmethoxy)-3-methylaniline | Cyclopropyl group | Significant anti-proliferative activity |

| 2-Amino-3-methoxybenzoic acid | Lacks cyclopropyl group | Moderate anti-cancer activity |

| 3-Amino-4-methoxybenzoic acid | Different methoxy position | Lower efficacy compared to target compound |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.